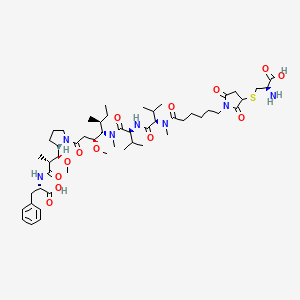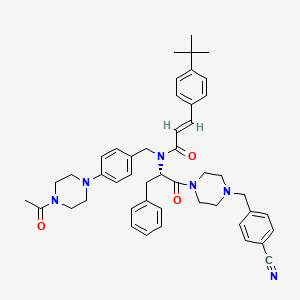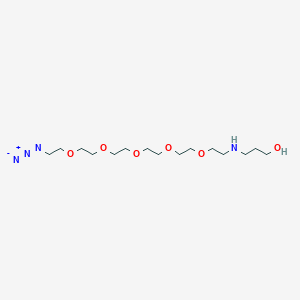
Alkyne hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne hydrazide bifunctional linker reagent is an adapter molecule which is useful to attach terminal alkyne group to a carbonyl group of aldehydes and ketones. Carbonyl groups are encountered in proteins subjected to oxidative stress. Many small natural molecules are also carbonyl compounds. Most saccharides, as well as RNAs contain 1,2-diol fragments which can be oxidized with periodate to aldehydes, which in turn react with hydrazides.
Applications De Recherche Scientifique
It appears we are facing a persistent issue accessing the research data at the moment. I'll attempt a different approach to gather the required information on the scientific research applications of Alkyne hydrazide. Please hold on.
Scientific Research Applications of Alkyne Hydrazide
Synthesis and Functionalization
Alkyne hydrazides are crucial in the synthesis of highly functionalized molecules. A study highlights the difunctionalization of alkynes using a palladium-catalyzed regio- and stereoselective coupling-addition of propiolates with arylsulfonyl hydrazides. This method enables the creation of various highly functionalized (E)-vinylsulfones, with arylsulfonyl hydrazides serving as both aryl and sulfonyl sources, effectively incorporating onto the terminal carbon atom of an alkyne molecule (Liu et al., 2018).
Another research introduces a new route for C(sp)-N bond formation through the addition of in situ generated lithium acetylides to sterically hindered diazodicarboxylates. This process provides straightforward access to a new class of stable N-linked alkynes, ynehydrazides, from readily available precursors. These alkynyl hydrazides show potential as reagents for selective nitrogen functional group installation and as precursors for synthesizing pharmaceutically relevant heterocycles (Beveridge & Batey, 2012).
Peptide Modification and Drug Design
In peptide modification, Copper(II)-induced oxidative aminolysis of hydrazides, which generates Cu(I), has been utilized in a novel solid-phase detaching three-component reaction. This approach converts supported peptide hydrazides into 1,2,3-triazole linked C-terminal neoglycopeptides, showcasing the versatility of alkyne hydrazides in biochemical synthesis (Ebran, Dendane, & Melnyk, 2011).
Furthermore, N '-(2-alkynylbenzylidene)hydrazides, as powerful synthons, have been efficiently used for constructing N-heterocycles. These compounds can undergo intramolecular cyclization and subsequent transformations, producing nitrogen-containing heterocycles with molecular complexity. This process opens up new avenues in drug discovery and heterocyclic chemistry (Qiu & Wu, 2016).
Catalysis and Chemical Transformations
Alkyne hydrazides are also pivotal in catalysis and novel chemical transformations. For instance, terminal alkynes can be transformed into branched allylic sulfones using a Rh(I)/DPEphos/benzoic acid catalyst system. This strategy highlights the role of sulfonyl hydrazides in producing branched allylic sulfones with significant yields and selectivities, demonstrating the functional versatility of alkyne hydrazides in synthetic chemistry (Xu, Khakyzadeh, Bury, & Breit, 2014).
Propriétés
Nom du produit |
Alkyne hydrazide |
|---|---|
Formule moléculaire |
C6H11ClN2O |
Poids moléculaire |
162.62 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H |
Clé InChI |
PJHKOXIWLQFVMB-UHFFFAOYSA-N |
SMILES |
C#CCCCC(N[NH3+])=O.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)


